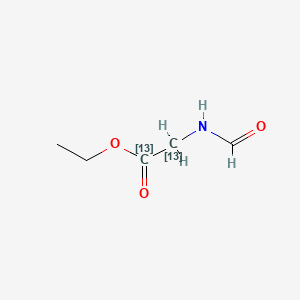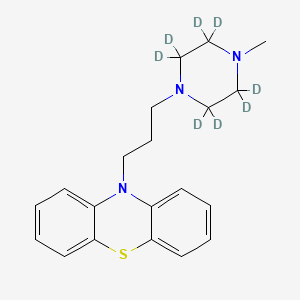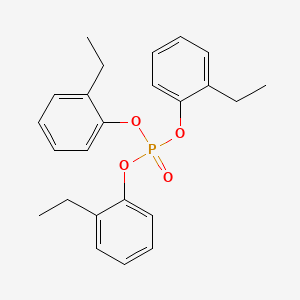
Tris(o-ethylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(o-ethylphenyl) phosphate is an organophosphorus compound with the molecular formula C24H27O4P. It is a triaryl phosphate ester, known for its use as a flame retardant and plasticizer. This compound is characterized by its stability and effectiveness in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(o-ethylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with o-ethylphenol in the presence of a base. The reaction proceeds through the formation of intermediate phosphorochloridates, which are then further reacted with o-ethylphenol to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(o-ethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite esters.
Substitution: Various substituted phosphate esters.
Applications De Recherche Scientifique
Tris(o-ethylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Employed as a plasticizer and flame retardant in the production of plastics, foams, and textiles
Mécanisme D'action
The mechanism of action of tris(o-ethylphenyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved include the inhibition of acetylcholinesterase and other esterases, leading to disruptions in normal cellular processes .
Comparaison Avec Des Composés Similaires
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
- Tributyl phosphate
Comparison: Tris(o-ethylphenyl) phosphate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to tris(2-chloroethyl) phosphate, it is less toxic and more environmentally friendly. Its flame retardant efficiency is comparable to tris(2-butoxyethyl) phosphate, but it offers better compatibility with certain polymers. The presence of o-ethyl groups enhances its stability and effectiveness as a plasticizer .
Propriétés
Numéro CAS |
3862-08-6 |
|---|---|
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
tris(2-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-4-19-13-7-10-16-22(19)26-29(25,27-23-17-11-8-14-20(23)5-2)28-24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
Clé InChI |
DTOOHWOPSUKNJL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC)OC3=CC=CC=C3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


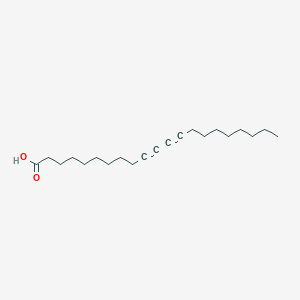
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
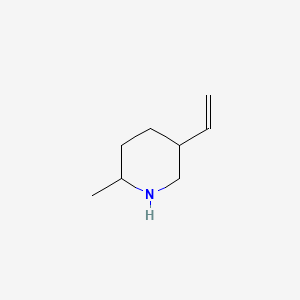
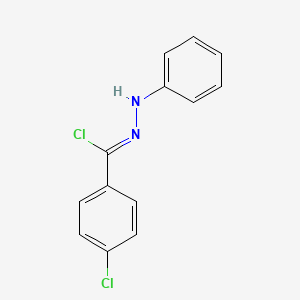
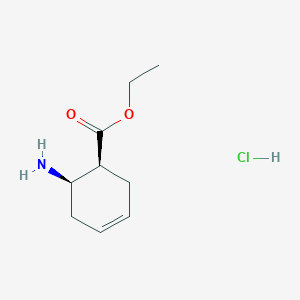
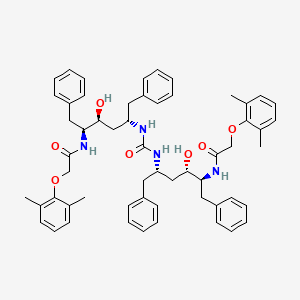

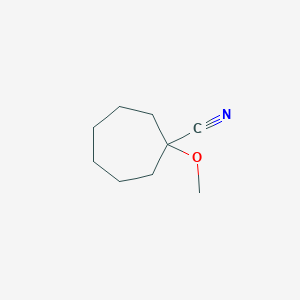
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)

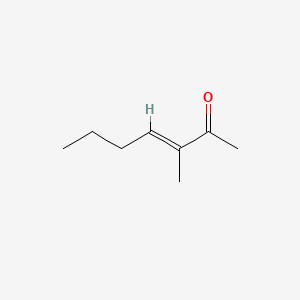
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
